1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
SB-200646 is a dual antagonist of the serotonin (5-HT) receptor subtypes 5-HT2C (Ki = 125 nM in isolated rat cortex) and 5-HT2B (pA2 = 7.5 in rat stomach fundus preparations). It is selective for 5-HT2C and 5-HT2B over 5-HT1A, 5-HT2A, 5-HT1D, 5-HT3, benzodiazepine, GABAA, α1-, α2A-, α2B-, β1-, and β2-adrenergic, dopamine D1 and D2, and histamine H1 receptors (Kis = >10 µM for all). SB-200646 (20 and 40 mg/kg) reverses mCPP-induced hypophagia and decreases in social interaction time, indicating anxiolytic-like behavior, in rats.
5-HT2C/2B receptor antagonist, selective over 5-HT1A. Affinities are 7.4 (pA2), 6.9 (pKi) and 5.2 (pKi) for 5-HT2B, 2C and 2A respectively. Orally active in vivo.
5-HT2C/2B receptor antagonist, selective over 5-HT1A. Affinities are 7.4 (pA2), 6.9 (pKi) and 5.2 (pKi) for 5-HT2B, 2C and 2A respectively. Orally active in vivo.
Brand Name:
Vulcanchem
CAS No.:
143797-62-0
VCID:
VC0004349
InChI:
InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H
SMILES:
CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl
Molecular Formula:
C15H15ClN4O
Molecular Weight:
302.76 g/mol
1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
CAS No.: 143797-62-0
Cat. No.: VC0004349
Molecular Formula: C15H15ClN4O
Molecular Weight: 302.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | SB-200646 is a dual antagonist of the serotonin (5-HT) receptor subtypes 5-HT2C (Ki = 125 nM in isolated rat cortex) and 5-HT2B (pA2 = 7.5 in rat stomach fundus preparations). It is selective for 5-HT2C and 5-HT2B over 5-HT1A, 5-HT2A, 5-HT1D, 5-HT3, benzodiazepine, GABAA, α1-, α2A-, α2B-, β1-, and β2-adrenergic, dopamine D1 and D2, and histamine H1 receptors (Kis = >10 µM for all). SB-200646 (20 and 40 mg/kg) reverses mCPP-induced hypophagia and decreases in social interaction time, indicating anxiolytic-like behavior, in rats. 5-HT2C/2B receptor antagonist, selective over 5-HT1A. Affinities are 7.4 (pA2), 6.9 (pKi) and 5.2 (pKi) for 5-HT2B, 2C and 2A respectively. Orally active in vivo. |
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CAS No. | 143797-62-0 |
Molecular Formula | C15H15ClN4O |
Molecular Weight | 302.76 g/mol |
IUPAC Name | 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride |
Standard InChI | InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H |
Standard InChI Key | IGRYPUQJEDJLHC-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl |
Canonical SMILES | CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl |
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